
2-Chloro-5-(methoxymethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H9ClO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and methoxymethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methoxymethoxy)benzoic acid typically involves the chlorination of 5-(methoxymethoxy)benzoic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The purification of the compound is typically achieved through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 2-amino-5-(methoxymethoxy)benzoic acid or 2-thio-5-(methoxymethoxy)benzoic acid.
Oxidation Reactions: Formation of 2-Chloro-5-(methoxymethoxy)benzaldehyde or this compound.
Reduction Reactions: Formation of 2-Chloro-5-(methoxymethoxy)benzyl alcohol or 2-Chloro-5-(methoxymethoxy)benzaldehyde.
Applications De Recherche Scientifique
2-Chloro-5-(methoxymethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets. The chlorine and methoxymethoxy groups on the benzene ring can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
2-Chloro-5-(methoxymethoxy)benzoic acid can be compared with other similar compounds, such as:
2-Chloro-5-methoxybenzoic acid: Lacks the methoxymethoxy group, which may result in different chemical reactivity and biological activity.
5-Chloro-2-methoxybenzoic acid: The position of the chlorine and methoxy groups is reversed, leading to different steric and electronic effects.
2-Chloro-3,4-dimethoxybenzoic acid: Contains two methoxy groups, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H9ClO4 |
|---|---|
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
2-chloro-5-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C9H9ClO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Clé InChI |
SFTYEMGZAUVGRM-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



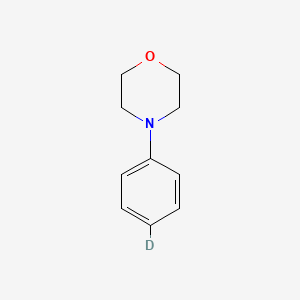

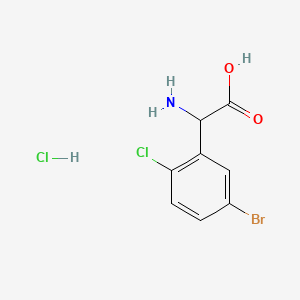

![8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14034464.png)
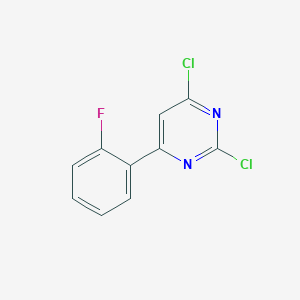

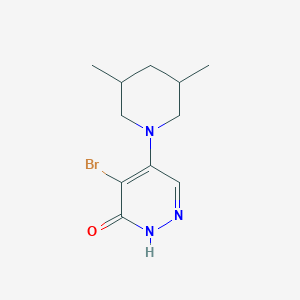

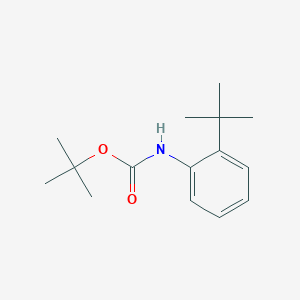
![Butanedioic acid, 2,3-bis[(4-Methylbenzoyl)oxy]-, (2R,3R)-, coMpd. with (1R,2R)-2-[(phenylMethyl)aMino]cyclohexanol (1](/img/structure/B14034504.png)
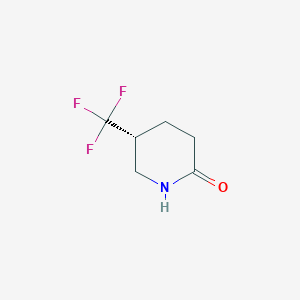
![10,16-diiodo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14034519.png)
